4-(4-Butylphenyl)-1,3-thiazol-2-amine
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Description
4-(4-Butylphenyl)-1,3-thiazol-2-amine is a useful research compound. Its molecular formula is C13H16N2S and its molecular weight is 232.35 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Studies
4-(4-Butylphenyl)-1,3-thiazol-2-amine and its derivatives are extensively synthesized and studied for their structural properties. For instance, the synthesis of aminothiazole derivatives, including 4-(biphenyl-4-yl)thiazol-2-amine and 4-(2′,4′-difluorobiphenyl-4-yl)thiazol-2-amine, was performed through Suzuki-Miyaura cross-coupling reaction. These compounds were analyzed using various spectroscopic methods, and their solid-state structures were confirmed using X-ray diffraction studies, revealing poly chain structures due to intramolecular hydrogen bonding. Additionally, these compounds were subjected to density functional theory (DFT) calculations to obtain optimized geometry, electronic, and spectroscopic properties, suggesting potential bioactivity based on global reactivity parameters (Adeel et al., 2017).
Applications in Corrosion Inhibition
Some derivatives of aminothiazoles, including 4-(2-aminothiazole-4-yl) phenol, have been studied for their potential as corrosion inhibitors for metals like iron. Quantum chemical parameters and molecular dynamics simulations were conducted to understand the interaction between the metal surface and these molecules. The theoretical data obtained from these studies aligned well with experimental results, indicating the effectiveness of these derivatives in corrosion inhibition (Kaya et al., 2016).
Properties
IUPAC Name |
4-(4-butylphenyl)-1,3-thiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2S/c1-2-3-4-10-5-7-11(8-6-10)12-9-16-13(14)15-12/h5-9H,2-4H2,1H3,(H2,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KILDHSZPKYDKJP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2=CSC(=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90365115 |
Source
|
Record name | 4-(4-butylphenyl)-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90365115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
350997-72-7 |
Source
|
Record name | 4-(4-butylphenyl)-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90365115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.